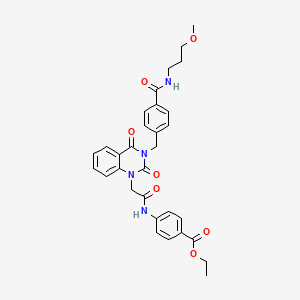

ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Description

Ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a synthetic small molecule characterized by a quinazolinone core fused with a benzoate ester and functionalized with a 3-methoxypropylcarbamoyl group. Its structure combines multiple pharmacophoric elements:

Properties

Molecular Formula |

C31H32N4O7 |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

ethyl 4-[[2-[3-[[4-(3-methoxypropylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C31H32N4O7/c1-3-42-30(39)23-13-15-24(16-14-23)33-27(36)20-34-26-8-5-4-7-25(26)29(38)35(31(34)40)19-21-9-11-22(12-10-21)28(37)32-17-6-18-41-2/h4-5,7-16H,3,6,17-20H2,1-2H3,(H,32,37)(H,33,36) |

InChI Key |

ZFNUCXWYLSWGIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinazolinone intermediate.

Acetylation: The acetamido group is added by reacting the intermediate with acetic anhydride or acetyl chloride.

Esterification: Finally, the ethyl ester is formed by esterifying the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Benzyl halides, acyl chlorides, under nucleophilic conditions.

Hydrolysis: Hydrochloric acid, sodium hydroxide, under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate exhibit promising anticancer properties. The quinazoline moiety is known for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent .

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties. Research has demonstrated that quinazoline derivatives possess activity against a range of bacteria and fungi. The incorporation of functional groups like carbamoyl and methoxy propyl enhances the biological activity of these compounds, making them potential candidates for developing new antimicrobial agents .

Pharmaceutical Development

Drug Formulation

this compound can be utilized in drug formulation processes due to its favorable physicochemical properties. Its solubility and stability can be optimized through various formulation techniques, enhancing bioavailability when administered orally or via injection .

Targeted Drug Delivery

The compound's complex structure allows for modifications that can facilitate targeted drug delivery systems. By attaching specific ligands or nanoparticles, it may be possible to direct the compound to specific tissues or cells, minimizing side effects and maximizing therapeutic effects .

Case Studies and Research Findings

Case Study: Anticancer Activity Assessment

In a study evaluating the anticancer effects of quinazoline derivatives, a compound structurally similar to this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of quinazoline derivatives found that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents in enhancing activity and suggested further exploration of this compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The 3-methoxypropylcarbamoyl group may confer improved solubility compared to I-6273’s methylisoxazole, which is more lipophilic .

Computational Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows ~65–70% structural similarity to HDAC inhibitors like SAHA (vorinostat), primarily due to the zinc-binding quinazolinone moiety . Pharmacokinetic comparisons reveal:

- LogP : ~3.2 (target) vs. 3.0 (SAHA), indicating comparable lipophilicity.

- Hydrogen-bond donors/acceptors: 6/9 (target) vs. 3/6 (SAHA), suggesting stronger target engagement but reduced oral bioavailability .

Functional Profiling via Chemical-Genetic Data

’s “guilt-by-association” approach identifies compounds with overlapping fitness defect profiles in genome-wide assays. For example:

- I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) shares a benzoate ester and phenethoxy group with the target compound. Both induce similar fitness defects in S. cerevisiae strains sensitive to membrane disruptors, suggesting shared mechanisms .

- However, the target compound’s quinazolinone core correlates with unique defects in histone-modifying enzyme pathways, distinguishing it from I-6473 .

Biological Activity

Ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and therapeutic implications of this compound, particularly focusing on its anticancer and anticonvulsant properties.

Chemical Structure

The compound features a quinazolinone core, which is known for its diverse biological activities. The structure can be represented as follows:

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler quinazolinone derivatives. The process includes the introduction of the methoxypropyl group and the formation of the carbamoyl linkage, which is crucial for enhancing the compound's biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. This compound has shown promising results in inhibiting various cancer cell lines:

- Cytotoxicity : In vitro studies demonstrate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HT-29) cancers. For instance, compounds derived from similar structures have reported IC50 values in the micromolar range, indicating effective growth inhibition .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| PC3 | 10 |

| HT-29 | 12 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins.

- GABAergic Modulation : By enhancing GABA receptor activity or inhibiting GABA transaminase, it could increase GABA levels in the brain, thereby exerting anticonvulsant effects.

Case Studies

Recent studies have focused on the pharmacological evaluation of quinazolinone derivatives:

- Anticancer Evaluation : A study evaluated a series of quinazolinone derivatives and found that modifications significantly impacted their anticancer activity. The results indicated that certain structural features correlate with increased cytotoxicity against specific cancer cell lines .

- Anticonvulsant Screening : Another investigation assessed various quinazoline derivatives for their anticonvulsant potential using pentylenetetrazole-induced seizure models in mice. While some compounds showed promise, further optimization is necessary to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.